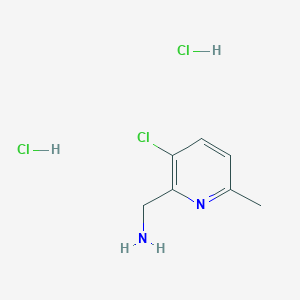
N-(3-acetylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(3-acetylphenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as oximes and hydrazones, have been found to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the compound , have been found to affect a wide range of biological activities .
Pharmacokinetics
A compound with a similar structure was found to have high gi absorption and was bbb permeant . The compound also had a Log Kp (skin permeation) of -6.9 cm/s and a lipophilicity Log Po/w (iLOGP) of 1.97 .
Result of Action
Compounds with similar structures have been found to exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-acetylphenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: 3-(carboxyphenyl)-2,2-dimethylpropanamide.
Reduction: 3-(hydroxyphenyl)-2,2-dimethylpropanamide.
Substitution: 3-(nitrophenyl)-2,2-dimethylpropanamide or 3-(bromophenyl)-2,2-dimethylpropanamide.
Scientific Research Applications
N-(3-acetylphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 3-(acetylphenyl)thiourea
- 2-(3-acylphenyl)amino-4-phenylthiazoles
Uniqueness: N-(3-acetylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNODJQTIHMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
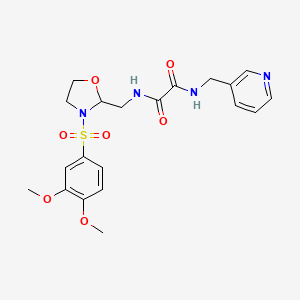
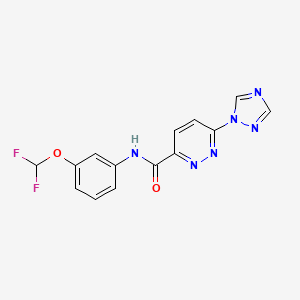
![2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)
![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)
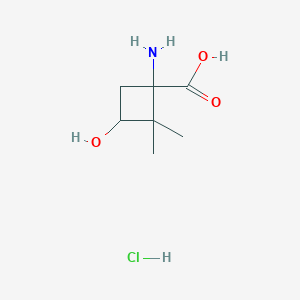
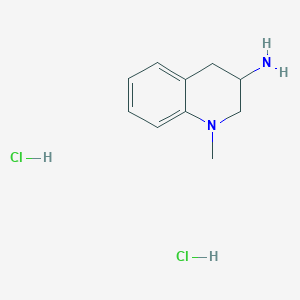

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide](/img/structure/B3002178.png)
![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)
![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)
